Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate
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Overview
Description
Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group, a fluoro group, and a methoxy group attached to a phenyl ring, which is further connected to an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the bromination of ethyl 2-(2-fluoro-3-methoxyphenyl)acetate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-(2-fluoro-3-methoxyphenyl)acetate.
Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include ethyl 2-azido-2-(2-fluoro-3-methoxyphenyl)acetate, ethyl 2-thio-2-(2-fluoro-3-methoxyphenyl)acetate, and ethyl 2-alkoxy-2-(2-fluoro-3-methoxyphenyl)acetate.
Reduction Reactions: The major product is ethyl 2-(2-fluoro-3-methoxyphenyl)acetate.
Oxidation Reactions: Products include ethyl 2-(2-fluoro-3-methoxyphenyl)acetaldehyde and ethyl 2-(2-fluoro-3-methoxyphenyl)acetic acid.
Scientific Research Applications
Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate depends on the specific application and the target molecule. In general, the compound may interact with biological targets through covalent or non-covalent interactions. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by forming a covalent bond with the active site or by binding to an allosteric site, thereby modulating the enzyme’s activity.
Comparison with Similar Compounds
Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-bromo-2-(2-fluoro-4-methoxyphenyl)acetate: Similar structure but with the methoxy group at a different position on the phenyl ring.
Ethyl 2-bromo-2-(2-fluoro-3-methylphenyl)acetate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 2-bromo-2-(2-fluoro-3-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar reactivity patterns but may exhibit different physical and chemical properties due to the variations in their substituents.
Biological Activity
Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate is a complex organic compound that has garnered interest in various fields of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group on a phenyl ring. Its molecular formula is C9H8BrFO3 with a molecular weight of 291.11 g/mol. The arrangement of these functional groups contributes to its reactivity and biological interactions, making it a subject of interest in drug development .
Target Interactions
Brominated compounds like this compound often interact with biological targets through halogen bonding and electrophilic substitution . The presence of the bromine atom can enhance the compound's ability to form stable interactions with proteins and enzymes, potentially influencing their activity .
Biochemical Pathways
The compound may be involved in various biochemical pathways, including those related to cell signaling , gene expression , and cellular metabolism . The methoxy group can influence solubility and permeability, affecting how the compound interacts with cellular membranes .
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, brominated phenyl derivatives have shown activity against various cancer cell lines, including neuroblastoma and breast cancer models. This compound may therefore possess similar potential, although specific data on its anticancer efficacy remains limited .
Enzyme Inhibition
The compound's structure suggests it could act as an inhibitor for certain enzymes. For example, halogenated compounds are known to modulate enzyme activities by altering their conformation or binding affinity. This property could be explored further in the context of therapeutic applications targeting specific diseases .
Study 1: Anticancer Efficacy
In a study focusing on structurally similar compounds, researchers evaluated the anticancer activity of various brominated derivatives. Compounds were tested against human cancer cell lines, revealing that those with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests that this compound may also demonstrate significant anticancer properties .
Study 2: Enzyme Interaction Analysis
Another study investigated the interaction of halogenated compounds with specific enzymes involved in metabolic pathways. The findings indicated that brominated compounds could effectively inhibit target enzymes, leading to altered metabolic profiles in treated cells. This highlights the potential for this compound to serve as a lead compound for further development in enzyme-targeted therapies .
Summary Table of Biological Activities
Activity Type | Description | Potential Applications |
---|---|---|
Anticancer Activity | Inhibitory effects on cancer cell proliferation; potential against various cancers | Cancer therapeutics |
Enzyme Inhibition | Modulation of enzyme activity through structural interactions | Metabolic disorder treatments |
Cellular Effects | Alterations in cell signaling pathways and gene expression | Targeted therapies for specific diseases |
Properties
Molecular Formula |
C11H12BrFO3 |
---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H12BrFO3/c1-3-16-11(14)9(12)7-5-4-6-8(15-2)10(7)13/h4-6,9H,3H2,1-2H3 |
InChI Key |
CEBFHMAGPXGNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=CC=C1)OC)F)Br |
Origin of Product |
United States |
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